2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

kinase inhibitor design fluorine substitution SAR hydrogen-bond acceptor pharmacology

2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899746-73-7; molecular formula C18H13F2N3O2; MW 341.318 g/mol) is a synthetic N-phenylbenzamide derivative featuring a 2,4-difluorobenzamide core linked via a para-substituted phenyl bridge to a 6-methoxypyridazine moiety. The compound belongs to the pyridazine-benzamide class, a privileged scaffold in kinase inhibitor drug discovery with demonstrated activity against cyclin-dependent kinases (CDK4/6), FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and the PI3K/AKT/mTOR signaling axis.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 899746-73-7
Cat. No. B2457955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS899746-73-7
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H13F2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
InChIKeyIWRABGFIPUMCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899746-73-7): A Structurally Defined N-Phenylbenzamide Kinase-Targeted Scaffold for Oncology and Inflammation Research


2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899746-73-7; molecular formula C18H13F2N3O2; MW 341.318 g/mol) is a synthetic N-phenylbenzamide derivative featuring a 2,4-difluorobenzamide core linked via a para-substituted phenyl bridge to a 6-methoxypyridazine moiety . The compound belongs to the pyridazine-benzamide class, a privileged scaffold in kinase inhibitor drug discovery with demonstrated activity against cyclin-dependent kinases (CDK4/6), FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and the PI3K/AKT/mTOR signaling axis [1][2]. Its calculated partition coefficient (XLogP3 = 2.8) places it in a favorable lipophilicity range for cell permeability while maintaining aqueous solubility characteristics distinct from more lipophilic trifluoromethyl or less polar mono-fluoro analogs .

Why 2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide Cannot Be Interchanged with Other Pyridazine Benzamide Analogs: Structural Evidence for Divergent Target Engagement


Within the pyridazine benzamide chemotype, three structural variables critically determine kinase selectivity and cellular potency: (i) the fluorine substitution pattern on the benzamide ring, (ii) the phenyl bridge regiochemistry (para vs. meta), and (iii) the electronic character of the terminal heterocycle substituent. The 2,4-difluoro arrangement on the benzamide ring of CAS 899746-73-7 establishes a distinctive electron-withdrawing profile that differs fundamentally from the 2,6-difluoro regioisomer (altered steric hindrance around the amide carbonyl) and the mono-fluoro analog CAS 941946-15-2 (reduced hydrogen-bond acceptor capacity) . Furthermore, the para-substituted phenyl bridge maintains a linear molecular geometry with an extended conjugation pathway unavailable to the meta-bridged isomer CAS 922589-75-1 . These structural differences are not cosmetic: in the related imidazo[1,2-b]pyridazine benzamide series, subtle alterations in substitution pattern produce IC50 shifts exceeding 100-fold against VEGFR2 kinase [1]. Generic substitution without confirmatory target-engagement data therefore carries a high risk of non-overlapping biological activity.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899746-73-7) Relative to Closest Analogs


2,4-Difluoro vs. 4-Mono-Fluoro Substitution: Divergent Electronic Profile Affects Hydrogen-Bond Acceptor Capacity and Target Binding

The 2,4-difluorobenzamide moiety in CAS 899746-73-7 presents two electron-withdrawing fluorine atoms ortho and para to the carbonyl, generating a distinctive electrostatic surface potential compared to the mono-fluoro analog (CAS 941946-15-2, 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide). The ortho-fluorine at position 2 additionally creates steric constraint around the amide bond, which can influence the conformational preference of the benzamide moiety upon target binding . In the structurally related 2,4-difluorobenzenesulfonamide clinical candidate GSK2126458 (omipalisib), the 2,4-difluoro substitution pattern was identified as critical for PI3Kα inhibitory potency (IC50 = 0.04 nM) and mTOR inhibition, demonstrating that the 2,4-difluoro arrangement is a validated pharmacophoric element for kinase ATP-site engagement [1].

kinase inhibitor design fluorine substitution SAR hydrogen-bond acceptor pharmacology

Para-Substituted Phenyl Bridge vs. Meta-Substituted Isomer: Molecular Geometry Dictates Target Accessibility

CAS 899746-73-7 employs a para-substituted phenyl bridge connecting the 6-methoxypyridazine moiety to the benzamide nitrogen, resulting in a linear, rod-like molecular architecture. Its direct regioisomer, 2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922589-75-1), uses a meta-substituted phenyl bridge that introduces a approximately 120-degree kink in the molecular axis . This geometric difference fundamentally alters the spatial relationship between the methoxypyridazine hydrogen-bond acceptor and the benzamide carbonyl, two key pharmacophoric elements for kinase ATP-binding site engagement. In the imidazo[1,2-b]pyridazine benzamide VEGFR2 inhibitor series, compounds with a para-phenyl ether linkage demonstrated IC50 values of 6.2-7.1 nM, whereas meta-substituted variants showed attenuated binding, consistent with the requirement for linear molecular geometry to occupy the kinase hinge region and back pocket simultaneously [1].

phenyl bridge regiochemistry molecular geometry kinase inhibitor binding mode

Pyridazine Benzamide Scaffold Kinase Inhibition: Class-Level Evidence from CDK4/6-FLT3 and VEGFR2 Dual Inhibitor Programs

The pyridazine benzamide scaffold, which encompasses the core structure of CAS 899746-73-7, has been validated across multiple pharmaceutical kinase inhibitor programs. Amgen's US8623885 patent discloses fused tricyclic dual CDK4/6-FLT3 inhibitors derived from a pyridazine core structure, with lead compounds achieving CDK4 IC50 values of 3.30-4.70 nM and FLT3 IC50 values of 3.40 nM in biochemical filtration and HTRF kinase assays [1]. Independently, Oguro et al. (2012) reported imidazo[1,2-b]pyridazine benzamide derivatives as potent VEGFR2 inhibitors (IC50 = 6.2-7.1 nM) with antitumor efficacy in a DU145 prostate cancer xenograft model [2]. The pyridazine ring serves as a privileged hinge-binding motif, while the benzamide moiety extends into the kinase selectivity pocket. CAS 899746-73-7 retains both of these critical scaffold elements in a simplified, non-fused form that facilitates synthetic derivatization for structure-activity relationship (SAR) exploration [3]. Notably, the compound's calculated logP of 2.8 places it within the optimal range (2.0-3.5) associated with favorable oral bioavailability in kinase inhibitor development .

CDK4/6 kinase inhibition FLT3 kinase pyridazine privileged scaffold cancer cell proliferation

2,4-Difluorobenzamide Motif Precedent in Clinical-Stage Kinase Therapeutics: GSK2126458 and AKT Inhibitor Benchmarks

The 2,4-difluorobenzamide motif is a validated pharmacophoric element in clinical-stage kinase inhibitors. GSK2126458 (omipalisib), which incorporates a 2,4-difluorobenzenesulfonamide moiety, is a highly potent PI3Kα/mTOR dual inhibitor (PI3Kα IC50 = 0.04 nM; mTOR IC50 = 0.18 nM) that advanced to human clinical trials for solid tumors and demonstrated in vivo tumor growth inhibition in BT474 breast cancer xenograft models [1]. Separately, the (S)-N-[(3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)methyl]-2,4-difluorobenzamide derivative (PF-AKT400) achieves AKT1 kinase inhibition with IC50 = 0.5 nM in IMAP biochemical assays [2]. These precedents establish that the 2,4-difluorobenzamide substructure contributes critically to kinase ATP-site binding affinity. CAS 899746-73-7 retains this substructure while replacing the sulfonamide linker (GSK2126458) or the pyrrolidine linker (PF-AKT400) with a direct amide bond to the para-aminophenyl-pyridazine scaffold, creating a simplified, modular architecture amenable to parallel SAR exploration .

2,4-difluorobenzamide pharmacophore PI3K/mTOR inhibition AKT kinase clinical kinase inhibitor

XLogP3 Lipophilicity Benchmarking: Optimized Drug-Like Property Space Relative to Trifluoromethyl and Regioisomeric Analogs

Lipophilicity is a primary determinant of ADME properties in kinase inhibitor development. CAS 899746-73-7 has a calculated XLogP3 of 2.8, placing it within the optimal range (2.0-3.5) associated with balanced aqueous solubility and passive membrane permeability for oral kinase inhibitors . In comparison, the trifluoromethyl analog N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is predicted to have XLogP3 exceeding 3.5, increasing the risk of poor aqueous solubility and CYP450-mediated metabolic clearance . The 2,6-difluoro regioisomer (2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide) is expected to exhibit lower logP (approximately 2.0-2.3) due to internal hydrogen bonding between the ortho-fluorines and the amide NH, which can reduce membrane permeability . The XLogP3 of 2.8 for the target compound represents a calculated balance: sufficient lipophilicity for cell membrane penetration without exceeding thresholds associated with promiscuous off-target binding (logP > 3.5) or poor metabolic stability [1].

lipophilicity drug-likeness XLogP3 ADME optimization kinase inhibitor pharmacokinetics

Recommended Research and Procurement Applications for 2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899746-73-7) Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening: De-Orphaning the 2,4-Difluorobenzamide-Pyridazine Chemotype Against the Human Kinome

The compound's validated pyridazine benzamide scaffold—with class-level CDK4/6 IC50 values of 3-5 nM and FLT3 IC50 of 3-4 nM demonstrated in the Amgen US8623885 patent series [1]—positions it as a compelling candidate for broad kinome selectivity profiling. Researchers can leverage the compound's XLogP3 of 2.8 (within the optimal drug-like range) and its 2,4-difluorobenzamide pharmacophore (validated in clinical candidates GSK2126458 and PF-AKT400) [2] to identify novel kinase targets using commercial panel screens (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot). The para-substituted phenyl bridge geometry ensures linear molecular topology compatible with both type I and type II kinase binding modes [3].

Structure-Activity Relationship (SAR) Expansion from a Synthetically Accessible, Non-Fused Pyridazine Core

Unlike the fused tricyclic CDK4/6-FLT3 inhibitors described in US8623885, CAS 899746-73-7 presents a simplified, non-fused pyridazine benzamide architecture amenable to rapid parallel derivatization. The 6-methoxy group on the pyridazine ring serves as a synthetic handle for demethylation and subsequent O-alkylation, while the 2,4-difluorobenzamide ring can undergo nucleophilic aromatic substitution at either fluorine position for late-stage diversification [1]. This modularity enables systematic exploration of kinase selectivity pocket occupancy without the synthetic complexity of fused-ring systems.

PI3K/AKT/mTOR Pathway Chemical Biology: A Non-Sulfonamide 2,4-Difluorobenzamide Probe for Target Validation Studies

The 2,4-difluorobenzamide motif in CAS 899746-73-7 directly mirrors the pharmacophore of GSK2126458 (PI3Kα IC50 = 0.04 nM) [1] but replaces the sulfonamide linker with a direct amide bond to the para-aminophenyl-pyridazine system. This structural divergence provides a chemically distinct probe for PI3K/AKT/mTOR pathway studies, enabling researchers to dissect whether observed biological effects are attributable to the 2,4-difluoro recognition element vs. the sulfonamide-specific interactions of clinical comparators. The compound's calculated logP of 2.8 supports cell-based assay compatibility without the confounding cytotoxicity often associated with highly lipophilic tool compounds .

Comparative Procurement Specification: Quality Control Benchmarking Against Regioisomeric and Halo-Substituted Impurities

Given the demonstrated sensitivity of kinase binding to fluorine substitution pattern and phenyl bridge regiochemistry [1], procurement specifications for CAS 899746-73-7 should include: (a) HPLC purity ≥ 95% with resolution of the meta-phenyl isomer (CAS 922589-75-1) as a critical impurity; (b) ¹H NMR confirmation of the 2,4-difluoro substitution pattern (distinct coupling constants J2-F and J4-F in the aromatic region); (c) mass spectrometry verification of the [M+H]+ ion at m/z 342.1; and (d) XLogP3 confirmation at 2.8 ± 0.3 to exclude contamination by more lipophilic trifluoromethyl or less polar mono-fluoro analogs [2]. These specifications ensure that biological activity observed in screening campaigns can be unambiguously attributed to the intended chemical structure.

Quote Request

Request a Quote for 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.